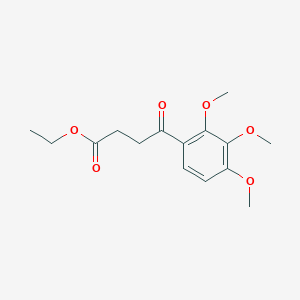

Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate

Overview

Description

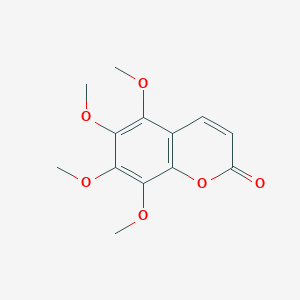

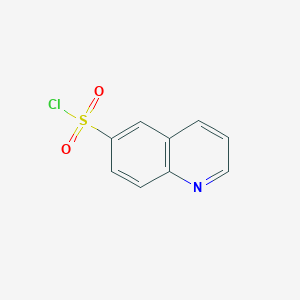

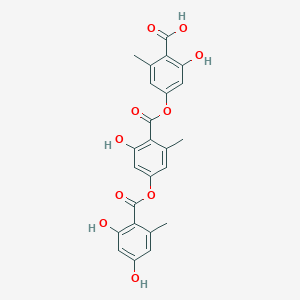

The compound “Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate” is an ester derived from a carboxylic acid and an alcohol. The “2,3,4-trimethoxyphenyl” part suggests a benzene ring substituted with methoxy (-OCH3) groups at the 2nd, 3rd, and 4th positions .

Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring substituted with methoxy groups, linked to a four-carbon chain ending in an ester group. The exact 3D structure would need to be determined by methods such as X-ray crystallography .Chemical Reactions Analysis

As an ester, this compound could undergo reactions such as hydrolysis, reduction, and transesterification. The methoxy groups on the benzene ring could also potentially undergo reactions depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Esters generally have pleasant odors and are often found in fats and oils .Scientific Research Applications

Spectroscopic and Physicochemical Investigation

The TMTQ dye, which shares a similar structure, was synthesized by one-pot multicomponent reactions (MCRs) of 2,3,4 trimethoxybenzaldehyd, ethyl cyanoacetate, 6-methoxy-1,2,3,4-tetrahydro-naphthalin-1-one and ammonium acetate under microwave irradiation . The spectroscopic and physicochemical parameters of this compound were investigated, suggesting potential applications in analytical chemistry .

Photophysical Applications

The TMTQ dye undergoes solubilization in different micelles and may be used as a probe and quencher to determine the critical micelle concentration (CMC) of CTAB and SDS . This suggests potential applications in photophysics and material science.

Antibacterial Properties

The TMTQ dye was tested in vitro by the disk diffusion assay against two Gram-positive and two Gram-negative bacteria . This suggests potential applications in antibacterial research and drug development.

Anticancer Research

Compounds containing the trimethoxyphenyl (TMP) group, which is present in the structure of Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate, have displayed notable anti-cancer effects . This suggests potential applications in anticancer research and drug development.

Antiviral Activity

TMP-based compounds have shown potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . This suggests potential applications in antiviral research and drug development.

Anti-parasitic Agents

Compounds containing the TMP pharmacophore have demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma . This suggests potential applications in anti-parasitic research and drug development.

Mechanism of Action

Target of Action

The primary targets of Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate are Nuclear Receptor Subfamily 4, Group A, Member 1 (Nur77) and serine-threonine kinase 11 (LKB1) . These proteins play a crucial role in energy metabolism and lipid accumulation .

Mode of Action

Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate acts as an AMPK agonist . It influences the stability of Nur77-LKB1 in the nucleus . This interaction leads to changes in the expression and localization of these proteins, which in turn affects various cellular processes .

Biochemical Pathways

The compound primarily affects the AMP-activated protein kinase alpha (AMPKα) pathway . This pathway is a key factor in energy metabolism . The compound’s action leads to the activation of the AMPK pathway, which has downstream effects on lipid metabolism .

Result of Action

The compound ameliorates lipid accumulation by influencing the stability of Nur77-LKB1 . It leads to considerable amelioration of lipid deposition and improved expression of phosphorylated AMPKα, LKB1, acetyl-CoA carboxylase phosphorylation (p-ACC), and carnitine palmitoyltransferase 1 (CPT1A) .

Action Environment

The environment can influence the action, efficacy, and stability of Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate. For instance, in vitro studies have shown that the compound can ameliorate liver lipid accumulation under the stimulation of free fatty acids . .

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 4-oxo-4-(2,3,4-trimethoxyphenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O6/c1-5-21-13(17)9-7-11(16)10-6-8-12(18-2)15(20-4)14(10)19-3/h6,8H,5,7,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLCIOZBTDJFJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C(=C(C=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645848 | |

| Record name | Ethyl 4-oxo-4-(2,3,4-trimethoxyphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate | |

CAS RN |

102222-55-9 | |

| Record name | Ethyl 4-oxo-4-(2,3,4-trimethoxyphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Chlorosulfonyl)phenyl]acetic acid](/img/structure/B16784.png)